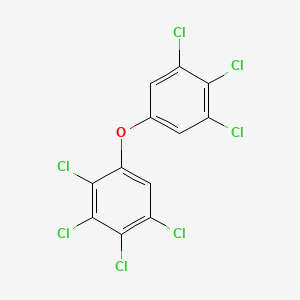
2-(Chloromethyl)-4-lauryltoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-lauryltoluene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the benzene ring at the second position and a lauryl group (a twelve-carbon alkyl chain) attached at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-lauryltoluene typically involves the chloromethylation of 4-lauryltoluene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds as follows:
- The formaldehyde carbonyl is protonated, making the carbon more electrophilic.
- The benzene ring’s pi-electrons attack the electrophilic carbon, forming a chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-lauryltoluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-lauryltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-lauryltoluene involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-methoxytoluene: Similar structure but with a methoxy group instead of a lauryl group.
2-(Chloromethyl)-4-methylbenzene: Lacks the long alkyl chain, making it less hydrophobic.
2-(Chloromethyl)-4-ethylbenzene: Contains a shorter alkyl chain compared to the lauryl group.
Uniqueness
2-(Chloromethyl)-4-lauryltoluene is unique due to the presence of the long lauryl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of surfactants or in the modification of biomolecules for studying membrane-associated processes.
Propiedades
Número CAS |
68833-60-3 |
|---|---|
Fórmula molecular |
C20H33Cl |
Peso molecular |
308.9 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-dodecyl-1-methylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21/h14-16H,3-13,17H2,1-2H3 |
Clave InChI |
PERGJZRGWNBFEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




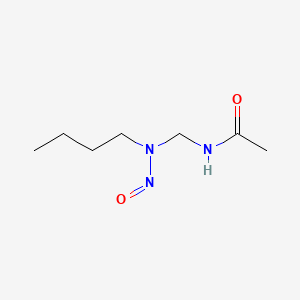
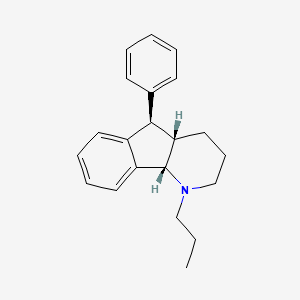
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
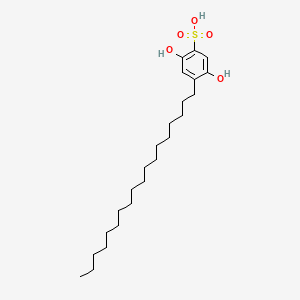
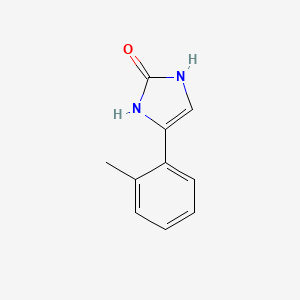
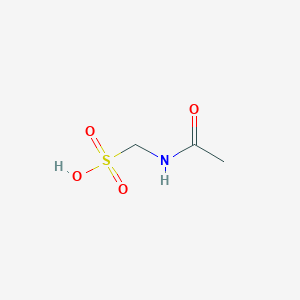

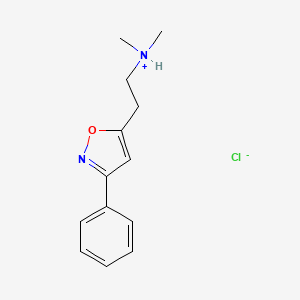
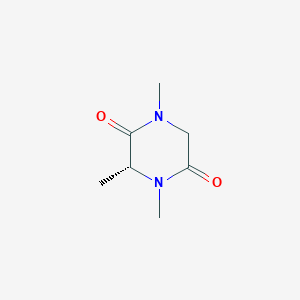
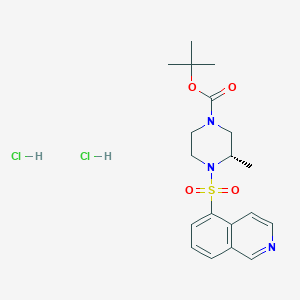
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
